5-Amino-6-(methylamino)pyridine-3-carboxylic acid
Overview
Description
5-Amino-6-(methylamino)pyridine-3-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(methylamino)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of aminopyridines with carboxylic acids under mild conditions using sodium borohydride (NaBH) as a reducing agent . The reaction proceeds smoothly to afford the corresponding alkylaminopyridine in good yields.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-(methylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Amino-6-(methylamino)pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in the study of protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 5-Amino-6-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 6-Amino-4-methylpyridine-3-carboxylic acid
- 5-Amino-2-methylpyridine-3-carboxylic acid
- 6-Methylamino-5-nitropyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Amino-6-(methylamino)pyridine-3-carboxylic acid is unique due to the presence of both amino and methylamino groups on the pyridine ring. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-amino-6-(methylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,8H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWIIRBZYYQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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